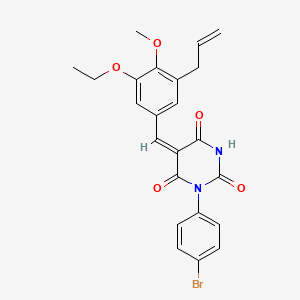![molecular formula C23H20N2O6 B5141417 3,4-bis[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5141417.png)
3,4-bis[(3-methoxybenzoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-bis[(3-methoxybenzoyl)amino]benzoic acid, also known as MABA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound was first synthesized in the 1960s and has since been used in various fields of research, including biochemistry, pharmacology, and molecular biology.
Aplicaciones Científicas De Investigación
3,4-bis[(3-methoxybenzoyl)amino]benzoic acid has been used in various fields of scientific research, including biochemistry, pharmacology, and molecular biology. In biochemistry, this compound has been used as a substrate for enzymes such as carboxypeptidase A and B, which cleave the amide bond between the benzoyl group and the amino group. In pharmacology, this compound has been used as a model compound for the design of enzyme inhibitors. In molecular biology, this compound has been used as a fluorescent probe for the detection of proteases and other enzymes.
Mecanismo De Acción
3,4-bis[(3-methoxybenzoyl)amino]benzoic acid is a competitive inhibitor of carboxypeptidases A and B. It binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzymatic activity. This compound also acts as a fluorescent probe for the detection of proteases and other enzymes. Upon cleavage of the amide bond between the benzoyl group and the amino group, this compound emits fluorescence, which can be detected using a fluorescence spectrometer.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects on living organisms. It is a non-toxic compound and does not have any known adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-bis[(3-methoxybenzoyl)amino]benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high yield and is relatively inexpensive. This compound is also a versatile compound that can be used in various fields of scientific research. However, this compound has some limitations for lab experiments. It is a competitive inhibitor of carboxypeptidases A and B, which are enzymes that are present in many living organisms. This limits the use of this compound in experiments involving living organisms.
Direcciones Futuras
There are several future directions for the use of 3,4-bis[(3-methoxybenzoyl)amino]benzoic acid in scientific research. One potential direction is the development of this compound-based enzyme inhibitors for the treatment of various diseases. Another potential direction is the use of this compound as a fluorescent probe for the detection of proteases and other enzymes in living organisms. Additionally, this compound can be used as a model compound for the design of new enzyme inhibitors with improved efficacy and specificity. Overall, this compound has great potential for future research in various fields of science.
Métodos De Síntesis
The synthesis of 3,4-bis[(3-methoxybenzoyl)amino]benzoic acid involves the reaction of 3,4-diaminobenzoic acid with 3-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. This method has been widely used in the synthesis of this compound due to its simplicity and high yield.
Propiedades
IUPAC Name |
3,4-bis[(3-methoxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-30-17-7-3-5-14(11-17)21(26)24-19-10-9-16(23(28)29)13-20(19)25-22(27)15-6-4-8-18(12-15)31-2/h3-13H,1-2H3,(H,24,26)(H,25,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVFDLQXQHJKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 7-hydroxy-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5141342.png)
![N-benzyl-1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5141355.png)
![N-[2-(benzylthio)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B5141359.png)
![N-[(2,4-dichlorophenyl)(phenyl)methyl]urea](/img/structure/B5141367.png)
![ethyl 4-({1-methyl-5-[(2-thienylcarbonyl)amino]-1H-benzimidazol-2-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5141373.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B5141383.png)
![2-allyl-2-hydroxy-5,5-dimethyl-1-(4-morpholinylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B5141385.png)
![(1,3-benzodioxol-5-ylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5141388.png)


